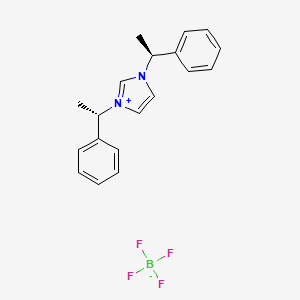
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is a compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of two (S)-1-phenylethyl groups attached to the imidazolium ring, making it chiral. The tetrafluoroborate anion provides stability to the cationic imidazolium structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of glyoxal with two equivalents of (S)-1-phenylethylamine in the presence of paraformaldehyde and aqueous tetrafluoroboric acid (HBF4). This reaction forms the intermediate N,N’-diarylethylenediimine.
Cyclization: The intermediate is then cyclized to form the imidazolium ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can significantly increase the yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylethyl groups.
Coordination Chemistry: The imidazolium cation can coordinate with transition metals, forming stable complexes.
Common Reagents and Conditions
Nucleophiles: Halides, cyanides, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium salts, while oxidation and reduction reactions can modify the phenylethyl groups.
Applications De Recherche Scientifique
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Ionic Liquids: It serves as a component in the formulation of ionic liquids, which are used in green chemistry for their low volatility and high thermal stability.
Biological Studies: The chiral nature of the compound makes it useful in studying enantioselective processes and chiral recognition in biological systems.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with various molecular targets:
Coordination with Metals: The imidazolium cation can coordinate with transition metals, forming stable complexes that can act as catalysts in various chemical reactions.
Chiral Recognition: The (S)-1-phenylethyl groups provide chiral centers that can interact with other chiral molecules, facilitating enantioselective processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethylimidazolium tetrafluoroborate: Similar in structure but with ethyl groups instead of phenylethyl groups.
1,3-Dimethylimidazolium tetrafluoroborate: Contains methyl groups instead of phenylethyl groups.
1,3-Dibenzylimidazolium tetrafluoroborate: Features benzyl groups instead of phenylethyl groups.
Uniqueness
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its chiral nature, which allows it to participate in enantioselective processes. The presence of phenylethyl groups also enhances its ability to form stable complexes with transition metals, making it a valuable compound in catalysis and material science.
Propriétés
Formule moléculaire |
C19H21BF4N2 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m0./s1 |
Clé InChI |
OCNADXKOLPPVOF-QJHJCNPRSA-N |
SMILES isomérique |
[B-](F)(F)(F)F.C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3 |
SMILES canonique |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















